molecular formula C17H24N2O B2682918 N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide CAS No. 1396851-90-3

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide

Cat. No.: B2682918
CAS No.: 1396851-90-3
M. Wt: 272.392
InChI Key: QMKPVYZDCOTTLB-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular framework includes a benzyl group, a methylamino group, and a but-2-yn-1-yl chain attached to a 2,2-dimethylpropanamide moiety. This compound’s distinct configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method starts with the reaction of benzyl chloride with methylamine to form benzylmethylamine. This intermediate is then reacted with but-2-yne-1,4-diol under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
  • N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylbutanamide

Uniqueness

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a benzyl group, a methylamino group, and a but-2-yn-1-yl chain attached to a 2,2-dimethylpropanamide moiety makes it distinct from other similar compounds.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-17(2,3)16(20)18-12-8-9-13-19(4)14-15-10-6-5-7-11-15/h5-7,10-11H,12-14H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKPVYZDCOTTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC#CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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